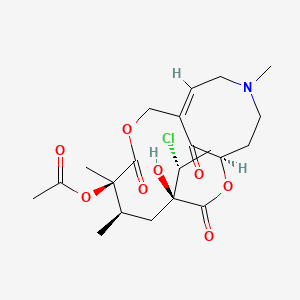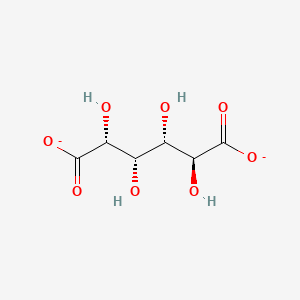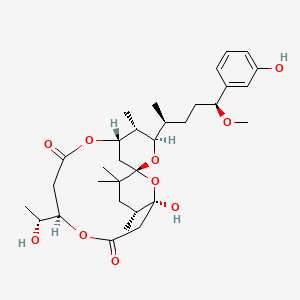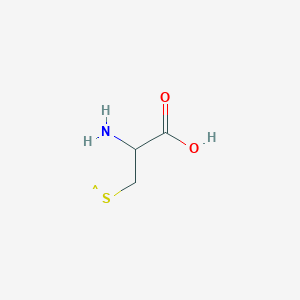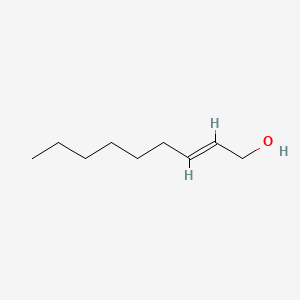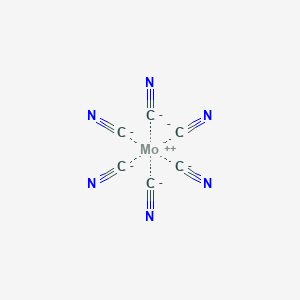
hexacyanidomolybdate(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexacyanomolybdate(4-) is a molybdenum coordination entity.
Wissenschaftliche Forschungsanwendungen
Environmental Fate and Toxicology
Hexacyanidomolybdate(II) and similar compounds have been the focus of environmental fate and toxicology studies. For example, Hexabromocyclododecane (HBCD) has been studied for its environmental impact, distribution, and potential toxicological effects. Research has shown that HBCD is hydrophobic and accumulates in organic phases of aquatic environments, indicating potential global environmental concerns. Toxicity testing has detected reproductive, developmental, and behavioral effects in animals exposed to sufficient levels of HBCD, with recent advances in understanding its interference with the hypothalamic-pituitary-thyroid axis and impacts on development and the central nervous system (Marvin et al., 2011).
Pharmacokinetics and Toxicology
Studies have also been conducted on the toxicokinetics of flame retardant compounds like HBCD. Research on Hexabromocyclododecane-gamma (γ-HBCD), a major diastereoisomer in commercial HBCD mixtures, has provided insights into its absorption, distribution, metabolism, and excretion, particularly in the context of repeated exposure. This research helps in understanding the potential health risks associated with exposure to such compounds (Szabo et al., 2010).
Optical Properties in Polymer Synthesis
The incorporation of hexamolybdate clusters into polymers has been explored for its impact on the optical properties of the resulting materials. Studies have shown that attaching these clusters to polymers can alter absorption wavelengths and fluorescence, indicating potential applications in materials science and photonics (Xu et al., 2005).
Environmental and Human Health Impact
HBCDs, due to their use in consumer goods, have become ubiquitous contaminants in both the environment and humans. Studies have highlighted their presence in various environmental compartments, with higher concentrations near point sources. HBCDs are known to affect top predators, such as marine mammals and birds of prey, suggesting a potential for biomagnification. Human exposure levels, though relatively low, have been reported, indicating the need for further research on their long-term health impacts (Covaci et al., 2006).
Eigenschaften
Molekularformel |
C6MoN6-4 |
|---|---|
Molekulargewicht |
252.1 g/mol |
IUPAC-Name |
molybdenum(2+);hexacyanide |
InChI |
InChI=1S/6CN.Mo/c6*1-2;/q6*-1;+2 |
InChI-Schlüssel |
LPQZUPPSCZXPOR-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mo+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1238313.png)

![3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-(4-acetylanilino)-2-oxoethyl] ester](/img/structure/B1238318.png)

![methyl (1R,14R,15E)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1238321.png)
